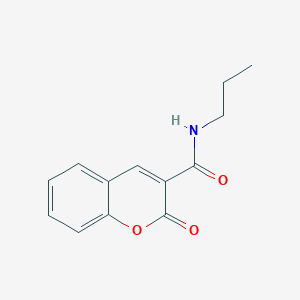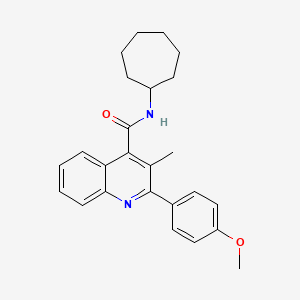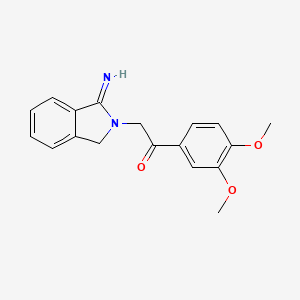
2-oxo-N-propyl-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-N-propyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-propyl-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-oxo-N-propyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the amide group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-oxo-2H-chromene-3-carboxylic acid derivatives, while reduction can produce 2-hydroxy-2H-chromene-3-carboxamide derivatives .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its structural similarity to other bioactive coumarins suggests potential therapeutic applications, including anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 2-oxo-N-propyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol. This inhibition reduces the absorption of dietary fats, contributing to its potential anti-obesity effects .
類似化合物との比較
Similar Compounds
- 2-oxo-2H-chromene-3-carboxylic acid
- 2-oxo-N-phenyl-2H-chromene-3-carboxamide
- 2-oxo-N-isopropyl-2H-chromene-3-carboxamide
Uniqueness
2-oxo-N-propyl-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various molecular targets, making it a valuable compound for further research and development .
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
2-oxo-N-propylchromene-3-carboxamide |
InChI |
InChI=1S/C13H13NO3/c1-2-7-14-12(15)10-8-9-5-3-4-6-11(9)17-13(10)16/h3-6,8H,2,7H2,1H3,(H,14,15) |
InChIキー |
MJEFABMWWTWYIS-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)C1=CC2=CC=CC=C2OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14951217.png)
![1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol](/img/structure/B14951218.png)
![N-(2-methoxyphenyl)-4-methyl-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B14951223.png)
![5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14951224.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B14951225.png)
![(4Z)-2-(3,5-dinitrophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14951232.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B14951250.png)
![N-[2-(octylsulfonyl)ethyl]hexadecanamide](/img/structure/B14951254.png)
![Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14951262.png)
![(4Z,4'Z)-2,2'-benzene-1,4-diylbis{4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one}](/img/structure/B14951269.png)
methanone](/img/structure/B14951287.png)

methanone](/img/structure/B14951307.png)
